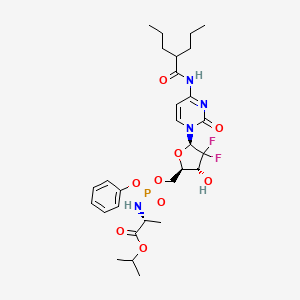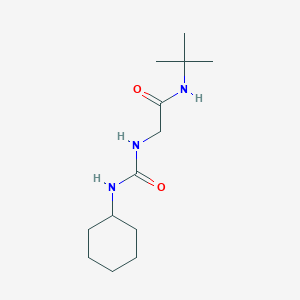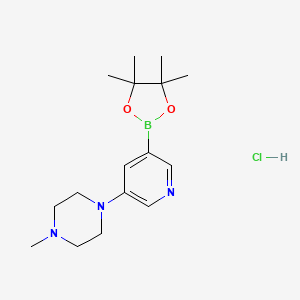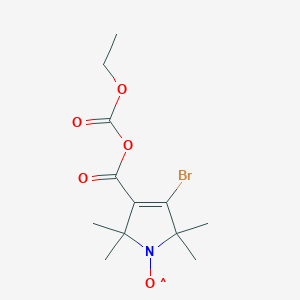
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-|A3-pyrroline-3-carboxylate-1-oxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is a chemical compound with the molecular formula C12H17BrNO5. It is known for its applications in spin labeling and as a reagent in various chemical reactions . This compound is characterized by its stability and unique structural properties, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate typically involves the bromination of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of specific solvents such as dichloromethane, ethyl acetate, and methanol . The compound is usually obtained as a yellow solid with a melting point of 99-102°C .
Industrial Production Methods
In industrial settings, the production of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can produce a variety of bromine-substituted compounds .
Aplicaciones Científicas De Investigación
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism by which Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate exerts its effects involves its ability to act as a spin label. The compound interacts with molecular targets through covalent bonding or non-covalent interactions, allowing researchers to study the molecular environment and dynamics. The pathways involved include electron transfer processes and conformational changes in the labeled molecules .
Comparación Con Compuestos Similares
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate can be compared with other spin labeling compounds such as:
(1-Oxyl-2,2,5,5-tetramethyl-ξ3-pyrroline-3-methyl) Methanethiosulfonate-15N: Another spin label used for similar applications but with different structural properties.
Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate: Known for its specific use in proteomics research.
The uniqueness of Ethyl 4-Bromo-1-oxyl-2,2,5,5-tetramethyl-δ3-pyrroline-3-carboxylate lies in its stability, ease of synthesis, and versatility in various scientific applications .
Propiedades
Fórmula molecular |
C12H17BrNO5 |
|---|---|
Peso molecular |
335.17 g/mol |
InChI |
InChI=1S/C12H17BrNO5/c1-6-18-10(16)19-9(15)7-8(13)12(4,5)14(17)11(7,2)3/h6H2,1-5H3 |
Clave InChI |
CVBYWAKDXFMMRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC(=O)C1=C(C(N(C1(C)C)[O])(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


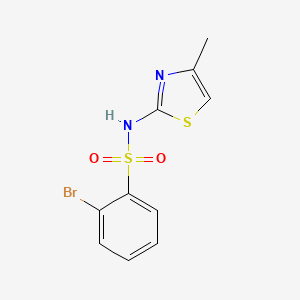
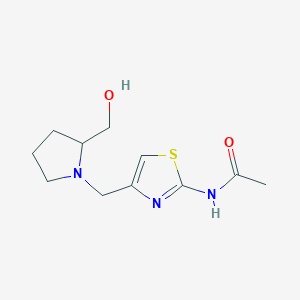
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
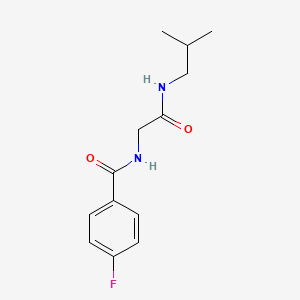


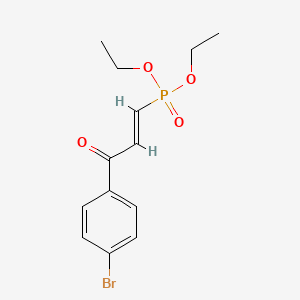
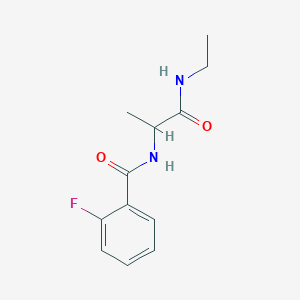
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
